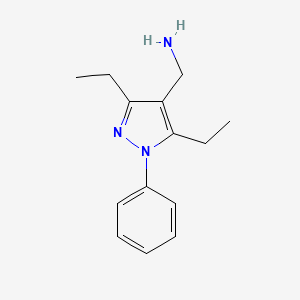

(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Descripción general

Descripción

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .

Molecular Structure Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .

Chemical Reactions Analysis

Pyrazole derivatives showed a broad spectrum of biological effects, for instance, antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Pyrazoles, including “(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine”, have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . They have shown noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can be used to control unwanted vegetation in agricultural fields .

Coordination Chemistry

Pyrazoles are used in coordination chemistry . They can act as ligands, forming complexes with various metals .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used for the synthesis of organometallic compounds . These compounds have applications in various fields including catalysis, materials science, and medicine .

Photoelectronics

The Knoevenagel condensation of aldehydes with active methylene compounds, which includes pyrazoles, is an important method for donor-acceptor chromophore formation in organic synthesis . This has numerous applications in the synthesis of fine chemicals such as photoelectronics .

Photophotonics and Photodynamic Therapy

Pyrazoles are used in photophotonics and photodynamic therapy . They are used in the development of photosensitizers, which are used in photodynamic therapy to treat various medical conditions .

Electrochemical Sensing

Pyrazoles are used in electrochemical sensing . They can be used to develop sensors for the detection of various chemical and biological substances .

Optical Limiting and Photoinitiated Polymerization

Pyrazoles have applications in optical limiting and photoinitiated polymerization . They can be used to develop materials with unique optical properties .

Mecanismo De Acción

Pyrazole and its derivatives are also considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity, etc .

Direcciones Futuras

The future directions in the field of pyrazole derivatives are likely to continue focusing on the development of new synthesis methods and the exploration of their biological activities . As our understanding of their mechanisms of action improves, we can expect to see more targeted and effective therapeutic applications.

Propiedades

IUPAC Name |

(3,5-diethyl-1-phenylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-3-13-12(10-15)14(4-2)17(16-13)11-8-6-5-7-9-11/h5-9H,3-4,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWSSFFFOZRAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C2=CC=CC=C2)CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine | |

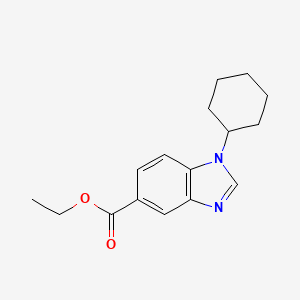

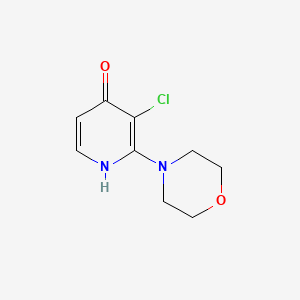

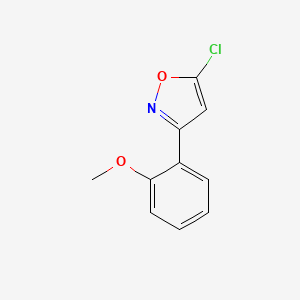

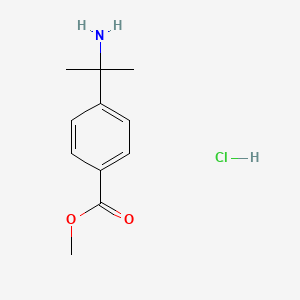

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

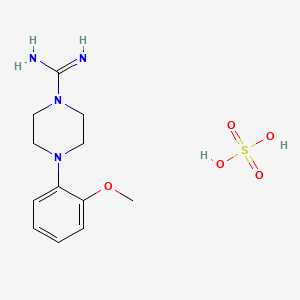

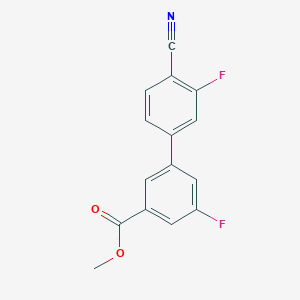

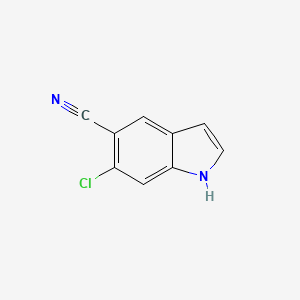

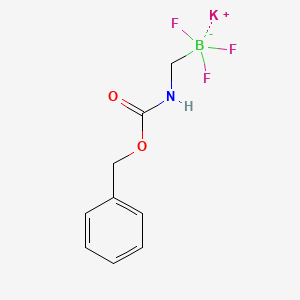

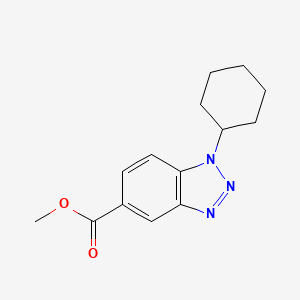

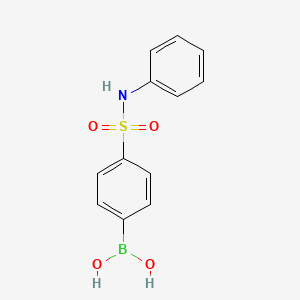

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)